molecular formula C13H10Cl2N4O B2511354 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol CAS No. 1170301-32-2

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol

Cat. No.: B2511354
CAS No.: 1170301-32-2
M. Wt: 309.15
InChI Key: PYICVKQICWVJID-UHFFFAOYSA-N
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Description

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with amino, methyl, and dichloro groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6,7-dichloroquinoline-8-ol with 5-amino-3-methyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Halogen atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
  • 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
  • (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Uniqueness

Compared to similar compounds, 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-6,7-dichloroquinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O/c1-6-4-9(16)19(18-6)10-3-2-7-5-8(14)11(15)13(20)12(7)17-10/h2-5,20H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYICVKQICWVJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=C(C(=C(C=C3C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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